4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a p-chlorobenzyl group, dimethoxy groups, and an isoquinoline core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure. The p-chlorobenzyl group is then introduced through a nucleophilic substitution reaction, often using p-chlorobenzyl chloride as a reagent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like p-chlorobenzyl chloride and various nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of neurology and oncology.
Mechanism of Action
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Shares the p-chlorobenzyl group but lacks the isoquinoline core.
6,7-Dimethoxy-1-ethylisoquinoline: Similar isoquinoline structure but without the p-chlorobenzyl group.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications .
Properties
CAS No. |
62334-28-5 |
---|---|
Molecular Formula |
C20H21BrClNO2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-ethyl-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H20ClNO2.BrH/c1-4-18-17-11-20(24-3)19(23-2)10-16(17)14(12-22-18)9-13-5-7-15(21)8-6-13;/h5-8,10-12H,4,9H2,1-3H3;1H |
InChI Key |
NMHCHTCVEYCSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.